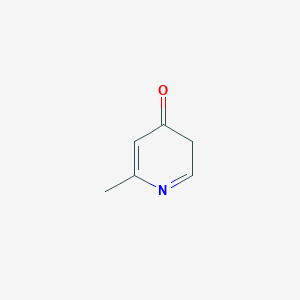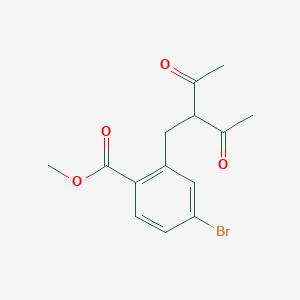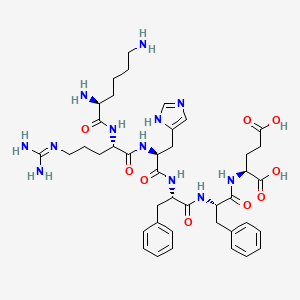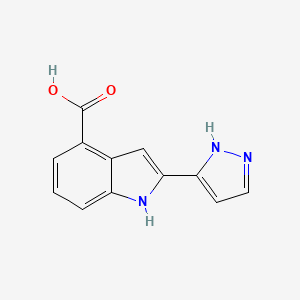
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties
Métodos De Preparación
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid typically involves the condensation of an indole derivative with a pyrazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Aplicaciones Científicas De Investigación
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar compounds to 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylic acid include:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound shares the pyrazole moiety and is studied for its pharmacological properties.
(S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: Another compound with a pyrazole structure, investigated for its role as an enzyme inhibitor.
These compounds highlight the versatility and potential of pyrazole-containing molecules in various scientific fields.
Propiedades
Número CAS |
827316-66-5 |
|---|---|
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-(1H-pyrazol-5-yl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)7-2-1-3-9-8(7)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15)(H,16,17) |
Clave InChI |
PRJPMYJAWZMZSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
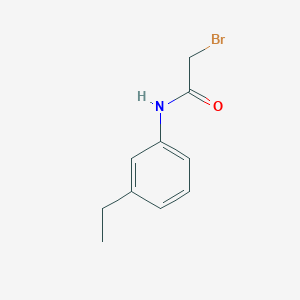
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
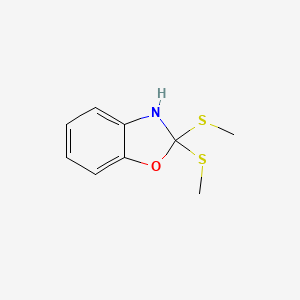
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
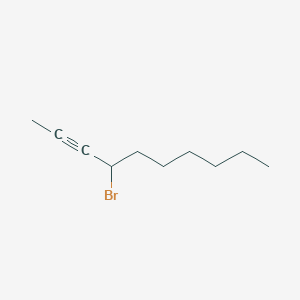
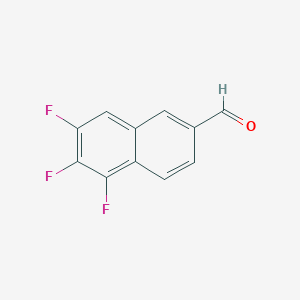
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
